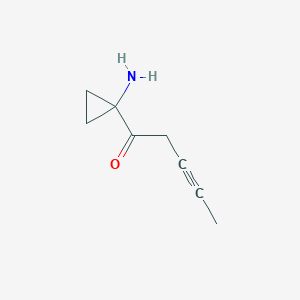
1-(1-Aminocyclopropyl)pent-3-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)pent-3-yn-1-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a pent-3-yn-1-one backbone. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The synthesis of 1-(1-Aminocyclopropyl)pent-3-yn-1-one involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods allow for the formation of the cyclopropane ring, which is a key feature of this compound.
Análisis De Reacciones Químicas
1-(1-Aminocyclopropyl)pent-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropyl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)pent-3-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopropyl)pent-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparación Con Compuestos Similares
1-(1-Aminocyclopropyl)pent-3-yn-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: This compound also contains an aminocyclopropyl group but differs in its carboxylic acid functionality.
1-Aminocyclopropylphosphonate: Similar in structure, but with a phosphonate group instead of a ketone.
2,5-Diphenyl-1,3-oxazoline: Although structurally different, it shares some chemical properties and applications.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)pent-3-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-4-7(10)8(9)5-6-8/h4-6,9H2,1H3 |
Clave InChI |
FGFXNBYPOFVICS-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC(=O)C1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
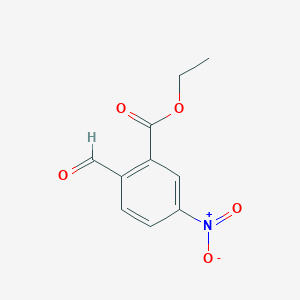
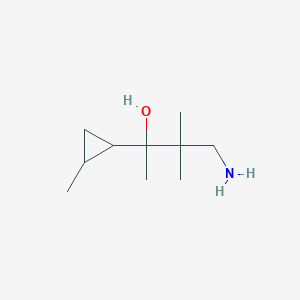


![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)

![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
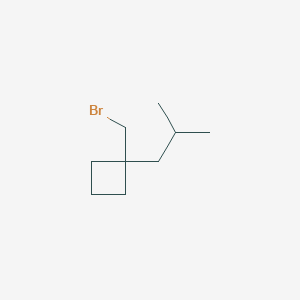
![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
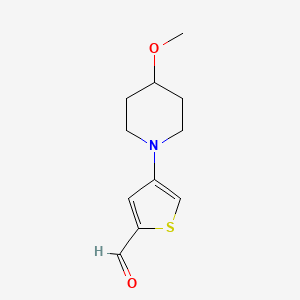
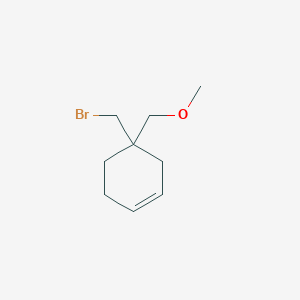
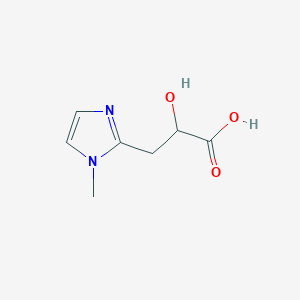
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
